

comparative study of hole mobility in different triarylamine-doped polymers

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A Comparative Guide to Hole Mobility in Triarylamine-Doped Polymers

The engineering of efficient charge transport layers is a cornerstone of modern organic electronics, finding applications in devices such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. Triarylamine-doped polymers are a critical class of materials for these applications, serving as hole transport layers (HTLs). The hole mobility of these materials is a key performance parameter, directly influencing device efficiency and operating voltage. This guide provides a comparative analysis of hole mobility in various triarylamine-doped polymer systems, supported by experimental data and detailed methodologies.

Data Presentation: Hole Mobility in Triarylamine-Doped Polymer Systems

The following table summarizes hole mobility data from various studies on triarylamine-doped polymers. The data is primarily obtained using the time-of-flight (TOF) technique.

Polymer Host	Triarylamine Dopant	Dopant Concentration (wt.%)	Electric Field (V/cm)	Hole Mobility (cm ² /Vs)	Reference
Polycarbonate (PC)	Triphenylamine (TPA)	50	5×10^5	7×10^{-6}	[1]
Polycarbonate (PC)	N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD)	50	5×10^5	1×10^{-4}	[1]
Polycarbonate (PC)	Oligomeric Triphenylamine (OTPA)	50	5×10^5	1×10^{-5}	[1]
Polyspirobifluorene	- (homopolymer)	100	Zero-field	$\sim 10^{-6}$	[2][3]
Polyspirobifluorene-co-triarylamine	- (copolymer)	-	Zero-field	6×10^{-8}	[2][3]
Poly(indenofluorene-co-triarylamine)	- (copolymer)	100	-	0.04	[4]
Poly(fluorene-co-triarylamine)	- (copolymer)	100	-	0.02	[4]
Polytriarylamine (PTAA)	- (homopolymer)	100	-	4×10^{-3}	[4]

Experimental Protocols

The primary technique for measuring hole mobility in these systems is the Time-of-Flight (TOF) method. This method allows for the direct determination of the drift mobility of charge carriers in the bulk of a material.^[5]

Time-of-Flight (TOF) Methodology

The TOF experiment involves creating a sheet of charge carriers near one electrode of a sample and measuring the time it takes for them to drift to the opposite electrode under an applied electric field.

1. Sample Preparation:

- A thin film of the triarylamine-doped polymer, typically several micrometers thick, is prepared.^{[3][5]}
- The polymer film is sandwiched between two electrodes. One electrode is semi-transparent to allow for photogeneration of charge carriers.^[5]
- For studies on polyspirobifluorene polymers, a thin (e.g., 10 nm) charge-carrier generation layer, such as perylene-diimide, is often used to inject a sheet of charge carriers into the polymer film.^{[2][3]}

2. Experimental Setup:

- A voltage source is used to apply an electric field across the sample.
- A pulsed light source, such as a nitrogen laser, is used to generate electron-hole pairs near the semi-transparent electrode.
- An oscilloscope is used to monitor the transient photocurrent as the charge carriers drift across the sample.^[5]

3. Data Acquisition and Analysis:

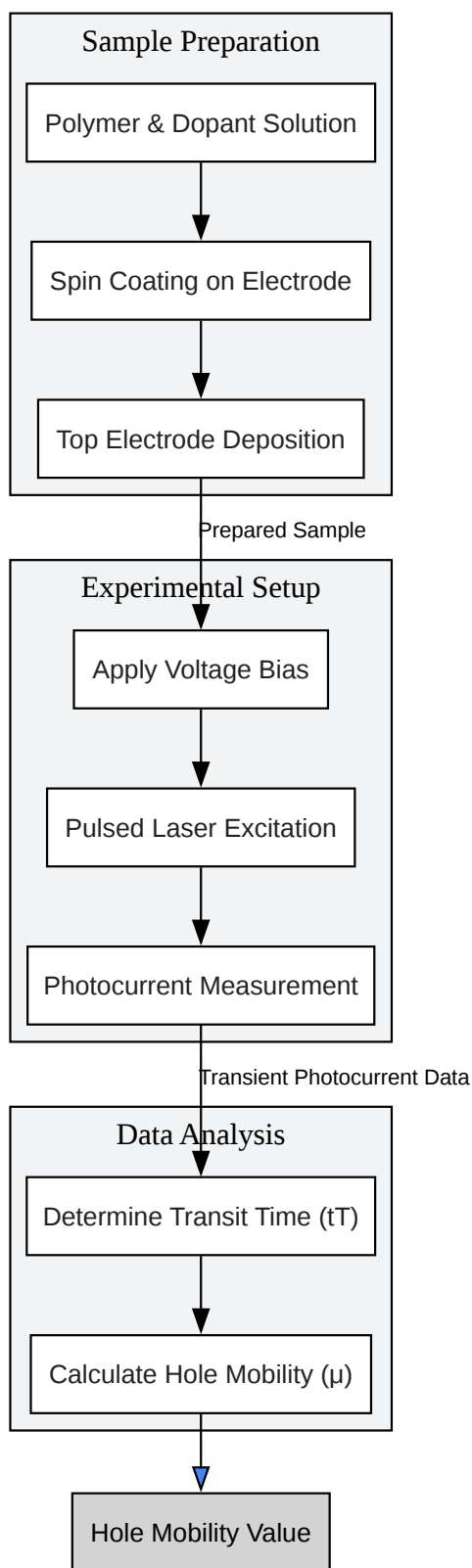
- The transit time (tT) of the charge carriers is determined from the transient photocurrent profile.

- The drift mobility (μ) is then calculated using the following equation: $\mu = d^2 / (V * tT)$ where:
 - d is the thickness of the polymer film
 - V is the applied voltage

The measurements are typically performed over a wide range of electric fields and temperatures to understand the charge transport mechanism.^[2] The results are often analyzed within the framework of the Gaussian disorder model, which can provide insights into the energetic and positional disorder of the material.^{[2][3]}

Mandatory Visualization

The following diagram illustrates the logical workflow of a typical Time-of-Flight experiment for determining hole mobility in triarylamine-doped polymers.



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Workflow for Time-of-Flight Hole Mobility Measurement.

Discussion of Comparative Data

The presented data highlights several key factors influencing hole mobility in triarylamine-doped polymers:

- **Structure of the Triarylamine Dopant:** In polycarbonate, TPD exhibits a significantly higher hole mobility compared to TPA and OTPA.[1] This is attributed to the N-Ph-Ph-N fragment acting as an efficient transporting center.[1]
- **Polymer Backbone Structure:** The incorporation of bridged phenyl units like fluorene and indenofluorene into the polymer backbone can substantially improve hole mobility.[4] For instance, the mobility increases from $4 \times 10^{-3} \text{ cm}^2/\text{Vs}$ in PTAA to $0.04 \text{ cm}^2/\text{Vs}$ in the indenofluorene copolymer.[4]
- **Dopant Concentration:** While not extensively detailed in the table, the concentration of the triarylamine dopant is a critical parameter. Hole transport occurs via hopping between dopant molecules, and thus the mobility is highly dependent on the intermolecular distance.
- **Disorder:** The introduction of triarylamine units as a comonomer in polyspirobifluorene leads to increased positional disorder, resulting in a significantly lower hole mobility compared to the homopolymer.[2][3]

In conclusion, the choice of both the triarylamine dopant and the polymer host, as well as their concentration and the resulting morphology, are crucial in determining the hole mobility of the material. A systematic understanding of these structure-property relationships is essential for the rational design of new and improved hole transport materials for organic electronic devices.

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